molecular formula C24H33ClO7 B1436804 1,2-Dihydro Loteprednol etabonate CAS No. 82034-20-6

1,2-Dihydro Loteprednol etabonate

Cat. No. B1436804
CAS RN: 82034-20-6
M. Wt: 469 g/mol
InChI Key: MRTXSPBAHVGOKO-OEWWVBLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydro Loteprednol etabonate is a corticosteroid used in ophthalmic solutions for the treatment of steroid responsive inflammatory conditions of the eye such as allergic conjunctivitis, uveitis, acne rosacea, superficial punctate keratitis, herpes zoster keratitis, iritis, cyclitis, and selected infective conjunctivitides . It is a white to off-white powder .


Synthesis Analysis

The synthesis of 1,2-Dihydro Loteprednol etabonate involves adding compound II and methyltetrahydrofuran into a reaction bottle under the protection of nitrogen, cooling to -5-0 ℃, dripping dimethyl isopropoxy silane methyl magnesium chloride, stirring, controlling the temperature to be 0-5 ℃, reacting for 1 hour, cooling the reaction liquid to -5-0 ℃ after the reaction is completed, and adding 10% NH4Cl 15ml, stirring for 10 min, adding ethyl acetate, separating the organic phase, washing with water, concentrating the organic phase under reduced pressure, adding ethyl acetate to the residue, stirring, filtering and drying to obtain compound III .


Molecular Structure Analysis

The molecular formula of 1,2-Dihydro Loteprednol etabonate is C24H33ClO7 . The molecular structure of the main characteristic fragmentations, π→π electron transition, and the vibrations of functional groups of the compound were discussed .


Chemical Reactions Analysis

Loteprednol Etabonate is a “soft” steroid, typically used in topical applications for inflammatory conditions of the eye. It is an agonist of both glucocorticoid and mineralcorticoid receptors . Several derivatives of loteprednol etabonate are formed during the synthesis and sterilization process. Some of these contaminants result from side reactions taking place on the steroid ring C including oxidation, dehydration, chlorination .


Physical And Chemical Properties Analysis

1,2-Dihydro Loteprednol etabonate is a white to off-white powder . It is highly lipid soluble and penetrates cells readily to induce the production of lipocortins. These proteins modulate the activity of prostaglandins and leukotrienes .

Scientific Research Applications

Treatment of Seasonal Allergic Conjunctivitis

  • 1,2-Dihydro Loteprednol Etabonate has been found effective in reducing the signs and symptoms of seasonal allergic conjunctivitis (Dell et al., 1998).
  • Another study indicates its efficacy in the treatment of allergic rhinitis, supporting its potential in treating various allergic conditions affecting the eyes and nasal passages (Krug et al., 2005).

Postoperative Ocular Inflammation

  • Research shows that 1,2-Dihydro Loteprednol Etabonate is effective in relieving moderate to severe postoperative ocular inflammation following cataract surgery (Noble & Goa, 1998).
  • Its use in controlling anterior chamber cell and flare reaction in patients after cataract surgery with intraocular lens implantation was confirmed in a study by Stewart et al. (1998) (Stewart et al., 1998).

Keratoconjunctivitis Sicca Treatment

  • In patients with keratoconjunctivitis sicca and delayed tear clearance, 1,2-Dihydro Loteprednol Etabonate showed potential benefits, as indicated by a randomized, double-masked, placebo-controlled clinical trial (Pflugfelder et al., 2004).

Pharmacokinetics and Tissue Distribution

  • A study on its pharmacokinetic properties in dogs and rats revealed insights into its metabolism, tissue distribution, and systemic effects, providing a basis for human trials (Hochhaus et al., 1992).

Receptor Binding Affinity and Blanching Activity

  • The compound's relative binding affinities and blanching activity, essential for its anti-inflammatory properties, were examined and compared with other steroids (Druzgala et al., 1991).

Comparison with Other Steroids

  • In comparison with dexamethasone, 1,2-Dihydro Loteprednol Etabonate showed reduced intraocular pressure elevating activity in rabbits, highlighting its safety profile (Bodor et al., 1992).

Safety And Hazards

Prolonged use of corticosteroids may result in glaucoma with damage to the optic nerve, defects in visual acuity and fields of vision, and in posterior subcapsular cataract formation . It is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, possible risk of harm to unborn child .

Future Directions

Loteprednol etabonate 0.25% is an FDA approved treatment modality for the short-term treatment of the signs and symptoms of DED. This medication is formulated with the customized mucus-penetrating particle (MPP) technology, which has a greater ability to penetrate the ocular surface and more effectively deliver the active steroid to the ocular surface tissues as compared with conventional steroid preparations . There is also increasing utility of loteprednol etabonate 0.25% in the treatment of DED before and/or after cataract or refractive surgery or as induction therapy prior to starting chronic immunomodulatory medication for DED .

properties

IUPAC Name

chloromethyl (10R,13S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h11,16-19,27H,4-10,12-13H2,1-3H3/t16?,17?,18?,19?,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTXSPBAHVGOKO-QMVKLYBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@@]1(CCC2[C@@]1(CC(C3C2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydro Loteprednol etabonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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